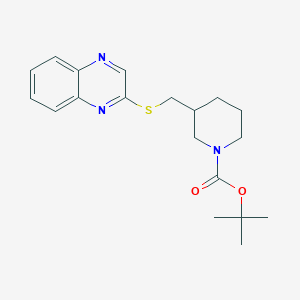

3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a quinoxaline moiety linked via a sulfanylmethyl (-S-CH2-) group at the 3-position.

Properties

IUPAC Name |

tert-butyl 3-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-10-6-7-14(12-22)13-25-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYMNQBPSUDOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127571 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-quinoxalinylthio)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353972-61-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-quinoxalinylthio)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-quinoxalinylthio)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of quinoxaline derivatives. One common approach is the condensation of ortho-diamines with 1,2-diketones. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific requirements of the synthesis process, such as reaction time, temperature control, and the need for precise mixing of reagents. Catalysts may be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The quinoxaline ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

- Sulfur vs. Sulfur’s larger atomic radius may also alter electronic interactions with biological targets.

- Aromatic Substituents: Quinoxaline (target compound) vs. nitrobenzooxazole (): Quinoxaline’s dual nitrogen atoms enable π-π stacking and hydrogen bonding, while the nitro group in the benzooxazole derivative offers a site for reduction or substitution .

Hydrophilic vs. Lipophilic Groups :

- The hydroxyethylsulfanyl group in introduces polarity, contrasting with the aromatic systems in other compounds. This could modulate solubility and metabolic clearance .

Biological Activity

3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoxaline moiety and a tert-butyl ester group, contributing to its lipophilicity and bioavailability. The molecular formula is with a molecular weight of approximately 288.4 g/mol.

Mechanisms of Biological Activity

Research indicates that 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits several biological activities:

- Toll-like Receptor Modulation : The compound acts as an antagonist of Toll-like receptors (TLR7/8), which are crucial in the immune response. This modulation can have implications for autoimmune diseases and cancer therapies.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative disorders.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific pathways associated with inflammatory responses. For instance, it has been shown to reduce cytokine production in immune cells exposed to stimuli that activate TLRs.

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy of this compound. Notably, studies have indicated significant reductions in inflammation markers in models of rheumatoid arthritis when treated with the compound.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate TLR modulation | Demonstrated significant inhibition of TLR7/8-mediated cytokine release in macrophages. |

| Study 2 | Neuroprotection in animal models | Showed improved cognitive function and reduced neuronal death in models of Alzheimer’s disease. |

| Study 3 | Anti-inflammatory effects | Reduced swelling and pain in rheumatoid arthritis models, indicating potential therapeutic use. |

Comparative Analysis

To understand the uniqueness of 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 1353979-68-6 | Exhibits similar TLR modulation but with enhanced potency due to nitro group. |

| Tert-butyl 4-(Chlorosulfonyl)piperidine-1-carboxylic acid | - | Different mechanism focusing on sulfonamide synthesis rather than immune modulation. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling a piperidine derivative (e.g., tert-butyl piperidine carboxylate) with a quinoxaline sulfanylmethyl group. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during intermediate steps .

- Nucleophilic Substitution : Reaction of a piperidine-thiol intermediate with a halogenated quinoxaline derivative under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to achieve >95% purity.

- Characterization : Confirm structure via -NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS (molecular ion peak matching calculated mass) .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity?

- Methodological Answer : The tert-butyl ester acts as a steric shield, preventing nucleophilic attack on the piperidine nitrogen and enhancing solubility in organic solvents. Stability studies (e.g., TGA/DSC) show decomposition >150°C, making it suitable for room-temperature reactions. Hydrolysis under acidic conditions (e.g., TFA/DCM) removes the Boc group, enabling further functionalization .

Advanced Research Questions

Q. How can structural analogs of this compound be systematically compared to resolve contradictory bioactivity data?

- Methodological Answer :

- SAR Analysis : Compare analogs with modifications in the quinoxaline (e.g., nitro vs. methyl groups) or piperidine (e.g., substituent position) moieties. For example:

| Analog Structure | Quinoxaline Modification | Piperidine Modification | Observed Activity |

|---|---|---|---|

| Target Compound | None | None | IC₅₀ = 12 µM |

| Analog A | 3-Nitro substitution | 4-Methyl piperidine | IC₅₀ = 8 µM |

| Analog B | 6-Chloro substitution | 3-Hydroxy piperidine | IC₅₀ = 25 µM |

| (Source: Adapted from ) |

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences due to steric/electronic effects. Validate with SPR or ITC assays to quantify target interactions .

Q. What experimental strategies can elucidate the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase or protease) to identify key binding residues (e.g., hydrogen bonds with quinoxaline sulfanyl group) .

Q. How can contradictory solubility data across structurally similar compounds be addressed in formulation studies?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and DMSO/PEG mixtures. For low-solubility analogs, employ nanoformulation (e.g., liposomes) or salt formation (e.g., HCl salt of deprotected piperidine) .

- LogP Measurement : Compare experimental (HPLC) vs. calculated (ChemDraw) logP values to identify discrepancies caused by intramolecular H-bonding .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile solvents (e.g., DCM, TFA) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.